1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide
Description
This compound features a benzodioxole-5-carbonyl group attached to an azetidine (4-membered nitrogen-containing ring) core, which is further linked via a carboxamide bond to a 2-(1H-indol-3-yl)ethyl substituent. The indol-3-yl ethyl group is a common pharmacophore in bioactive molecules, often interacting with serotoninergic or enzyme-active sites .
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-21(23-8-7-15-10-24-18-4-2-1-3-17(15)18)16-11-25(12-16)22(27)14-5-6-19-20(9-14)29-13-28-19/h1-6,9-10,16,24H,7-8,11-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKHRNWKMWYKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzo[d][1,3]dioxole Group: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated indole and a benzo[d][1,3]dioxole boronic acid.
Formation of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under basic conditions.
Coupling Reactions: The final step involves coupling the indole and benzo[d][1,3]dioxole moieties with the azetidine ring using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various cellular pathways, such as signal transduction, apoptosis, or cell cycle regulation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs identified in the evidence, focusing on structural variations and hypothetical pharmacological implications:
Key Observations and Hypotheses
Azetidine vs. However, this strain may also increase synthetic complexity or metabolic instability.
Benzodioxole vs. Other Aromatic Groups : The benzodioxole moiety offers electron-rich aromaticity, which may enhance interactions with enzymes or receptors requiring π-stacking or hydrogen bonding, unlike chlorophenyl or naphthalenyl groups in analogs .
Indol-3-yl Ethyl Group : This group is conserved across multiple compounds (e.g., target, McPT, MEN10930), suggesting its critical role in bioactivity, possibly via tryptophan-like interactions with hydrophobic pockets or serotonin receptors .
Carboxamide Linkers : The target’s carboxamide linkage between azetidine and indole may provide hydrolytic stability compared to sulfinamide (McPT) or ester-based analogs, though this requires experimental validation .
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide is a synthetic derivative that combines the structural features of benzodioxole and indole, both known for their significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- A benzodioxole moiety, which is associated with various bioactive compounds.
- An indole group, known for its presence in numerous biologically active substances.
Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes. For instance, a related compound demonstrated significant inhibition of α-amylase with an IC50 value of 0.68 µM, indicating strong antidiabetic potential. In vivo studies on streptozotocin-induced diabetic mice showed a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with the compound .
Anticancer Activity
The anticancer properties of benzodioxole derivatives have been extensively researched. In vitro assays showed that certain derivatives exhibited cytotoxic effects against various cancer cell lines. Specifically, compounds derived from benzodioxole demonstrated IC50 values ranging from 26 to 65 µM against cancer cells while showing minimal toxicity to normal cells (IC50 > 150 µM) . This selectivity suggests that the compound may serve as a promising candidate for cancer therapy.
Anti-inflammatory Properties
Benzodioxole derivatives have also been studied for their anti-inflammatory effects. Compounds in this class have shown competitive inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. One study reported that specific benzodioxole derivatives had IC50 values against COX1 and COX2 enzymes of 1.12 µM and 1.30 µM respectively, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity compared to traditional NSAIDs like Ketoprofen .
The biological activities of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[2-(1H-indol-3-yl)ethyl]azetidine-3-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits significant inhibitory action on enzymes such as α-amylase and COX enzymes, which are critical in glucose metabolism and inflammation respectively.
- Cell Cycle Arrest : Some studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of the benzodioxole moiety may contribute to antioxidant effects, reducing oxidative stress within cells.
Case Studies
Q & A
Basic Research Question
- 1H/13C NMR : Confirm regiochemistry (e.g., benzodioxole protons at δ 6.7–7.1 ppm, indole NH at δ 10.5 ppm) and azetidine ring conformation (C3 carboxamide at δ 3.8–4.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C22H20N3O4: 390.1453) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., azetidine puckering) using single-crystal diffraction data .
How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
Advanced Research Question
Discrepancies often arise from variations in assay conditions or off-target effects. Mitigation strategies include:
- Comparative SAR Studies : Systematically modify substituents (e.g., benzodioxole vs. chlorophenyl groups) and test against standardized assays (e.g., kinase inhibition, cytotoxicity) .
- Orthogonal Validation : Use isothermal titration calorimetry (ITC) to confirm binding affinities if fluorescence-based assays show variability .
Example : A 2025 study resolved conflicting IC50 values for indole-containing analogs by standardizing ATP concentrations in kinase assays .
What statistical experimental design principles apply to optimizing synthesis yield?
Advanced Research Question
Employ response surface methodology (RSM) or Taguchi designs to minimize experiments while maximizing data quality:
- Variables : Solvent polarity, temperature, catalyst loading.
- Output : Yield, purity.
Case Study : A 2022 optimization study using a central composite design reduced reaction steps from 12 to 5 while achieving 82% yield (vs. 60% in traditional methods) .
How does the compound’s heterocyclic framework influence its pharmacokinetic properties?
Advanced Research Question
- Azetidine Ring : Enhances metabolic stability compared to larger rings (e.g., piperidine) due to reduced CYP450 oxidation .
- Benzodioxole Moiety : Increases lipophilicity (logP ~2.8), impacting blood-brain barrier permeability. Validate via PAMPA assays .
- Indole Substituent : Prone to oxidative metabolism; mitigate via deuterium exchange at the C3 position .
What strategies address low solubility in aqueous buffers during in vitro testing?
Basic Research Question
- Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Pro-drug Derivatization : Introduce phosphate or PEG groups at the carboxamide nitrogen .
- pH Adjustment : Solubilize via sodium carboxylate salt formation (pH 7.4 buffer) .
How can researchers validate target engagement in cellular models?
Advanced Research Question
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
- CRISPR Knockout Models : Compare activity in wild-type vs. target gene-KO cells to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
